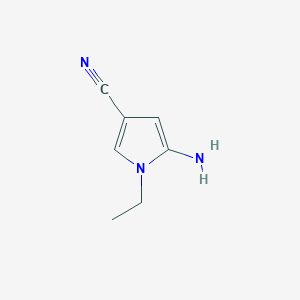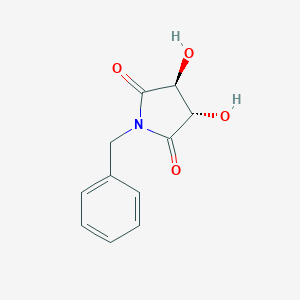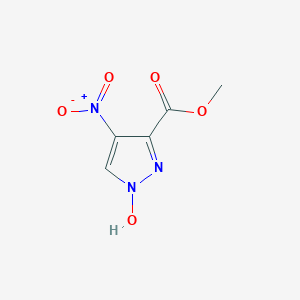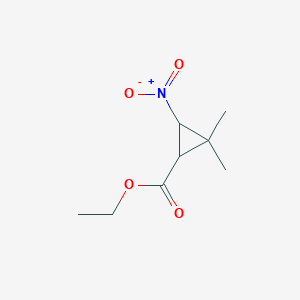
3-Cyclopentoxy-4-methoxyphenylisocyanate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-Cyclopentoxy-4-methoxyphenylisocyanate involves intricate chemical processes. For instance, Xie et al. (2004) describe the synthesis of a related compound via an enantiomer resolution process, highlighting the complexity and precision required in synthesizing such chemicals (Xie, Meyers, & Robinson, 2004). Kavitha et al. (2006) and Mantelingu et al. (2007) further illustrate the synthesis of structurally related compounds, emphasizing the role of X-ray crystallography in confirming molecular structures (Kavitha et al., 2006); (Mantelingu et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds akin to 3-Cyclopentoxy-4-methoxyphenylisocyanate showcases interesting features such as unusual crystalline enantiomeric pairings and specific stereochemistry, as discussed by Xie et al. (2004). These structural analyses are crucial for understanding the compound's chemical behavior and potential applications (Xie, Meyers, & Robinson, 2004).
Chemical Reactions and Properties
Research by Hatanaka et al. (1995) and Roshchin et al. (2007) illustrates the chemical reactions involving compounds similar to 3-Cyclopentoxy-4-methoxyphenylisocyanate. These studies reveal the compound's capacity to undergo various chemical transformations, contributing to its versatility in synthetic applications (Hatanaka et al., 1995); (Roshchin, Kuznetsov, & Polunin, 2007).
Physical Properties Analysis
The physical properties, such as crystallization patterns and molecular conformations, play a significant role in determining the compound's utility and behavior in different chemical environments. The works of Kavitha et al. (2006) and Mantelingu et al. (2007) provide insights into these aspects through detailed crystallographic studies (Kavitha et al., 2006); (Mantelingu et al., 2007).
Chemical Properties Analysis
The chemical properties of 3-Cyclopentoxy-4-methoxyphenylisocyanate and related compounds, such as reactivity patterns and bond formations, are crucial for their application in synthetic chemistry. Research by Hatanaka et al. (1995) and Roshchin et al. (2007) highlights these properties, demonstrating the compound's potential in creating diverse chemical structures (Hatanaka et al., 1995); (Roshchin, Kuznetsov, & Polunin, 2007).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Analytical Profiling : A study characterized psychoactive arylcyclohexylamines, showing the analytical techniques like gas chromatography and mass spectrometry that could be applied for substances within the same chemical family as 3-Cyclopentoxy-4-methoxyphenylisocyanate. These methods help in the identification and quantification of such compounds in biological matrices, highlighting the compound's relevance in forensic and pharmacological research (De Paoli et al., 2013).
Catalysis and Organic Synthesis : Research into the catalytic activities and synthesis processes involving similar methoxyphenyl compounds underscores the importance of 3-Cyclopentoxy-4-methoxyphenylisocyanate in facilitating chemical reactions. For instance, studies on the photolysis of related chloroanisoles in the presence of oxygen have provided insights into the formation of peroxyl radicals, demonstrating the compound's potential role in synthetic organic chemistry (Silva et al., 2006).
Biological Activities and Therapeutic Applications
Biocompatibility and Hemocompatibility : The synthesis and evaluation of polyether urethanes using derivatives akin to 3-Cyclopentoxy-4-methoxyphenylisocyanate have been studied for their biocompatibility and hemocompatibility. These polymers demonstrate potential for in-vivo applications, especially in biomedical devices and implants, indicating the compound's utility in medical material science (Basterretxea et al., 2016).
Phosphodiesterase Inhibitors : Compounds structurally related to 3-Cyclopentoxy-4-methoxyphenyl derivatives have been identified as potent phosphodiesterase 4 (PDE4) inhibitors. These findings suggest potential therapeutic applications for respiratory diseases like chronic obstructive pulmonary disease (COPD) and inflammatory conditions, highlighting the compound's relevance in drug development (Brullo et al., 2014).
Fluorescent Sensors : The development of fluorescent sensors for metal ions using methoxyphenylcycl[3,2,2]azine derivatives demonstrates the compound's application in analytical chemistry. Such sensors offer selective and sensitive detection capabilities, potentially useful in environmental monitoring and pharmaceutical analysis (Gopal et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopentyloxy-4-isocyanato-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-12-7-6-10(14-9-15)8-13(12)17-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXGNTYFJGXXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=O)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371003 | |
| Record name | 2-(Cyclopentyloxy)-4-isocyanato-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185300-51-0 | |
| Record name | 2-(Cyclopentyloxy)-4-isocyanato-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185300-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)

![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)




![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)
